molecular formula C11H10BrN5O2 B254539 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Cat. No. B254539
M. Wt: 324.13 g/mol
InChI Key: UGAMUGGKNBQFNM-WLRTZDKTSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone, also known as BMH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMH is a hydrazone derivative that has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood. However, studies have suggested that it acts by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and transcription. Additionally, 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to exhibit antimicrobial activity against various bacteria and fungi.

Advantages and Limitations for Lab Experiments

3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been found to exhibit potent antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. However, 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone also has some limitations. It has been found to be toxic to normal cells at high concentrations, which may limit its use in clinical settings. Additionally, the mechanism of action of 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not fully understood, which may hinder its development as a drug.

Future Directions

There are several future directions for the study of 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide insights into the development of new drugs that target cancer cells and microbes. Another direction is to explore the potential use of 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone in combination with other drugs to enhance its efficacy and reduce toxicity. Finally, the development of new synthetic methods for 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone may lead to the discovery of new derivatives with improved pharmacological properties.
Conclusion:
In conclusion, 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects. 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been found to exhibit potent antitumor and antimicrobial activity, making it a potential candidate for the development of new drugs. However, its toxicity to normal cells at high concentrations and its unclear mechanism of action may limit its use in clinical settings. Further research is needed to fully understand the potential of 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone and its derivatives.

Synthesis Methods

3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone can be synthesized using various methods. One of the most common methods involves the reaction of 3-bromo-4-methoxybenzaldehyde with 5-amino-1,2,4-triazin-3(2H)-one in the presence of hydrazine hydrate. The reaction yields 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone as a yellow solid with a melting point of 218-220°C.

Scientific Research Applications

3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been extensively studied for its potential applications in various fields. It has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has also been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.

properties

Product Name

3-Bromo-4-methoxybenzaldehyde (3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone

Molecular Formula

C11H10BrN5O2

Molecular Weight

324.13 g/mol

IUPAC Name

5-[(2E)-2-[(3-bromo-4-methoxyphenyl)methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one

InChI

InChI=1S/C11H10BrN5O2/c1-19-9-3-2-7(4-8(9)12)5-13-16-10-6-14-17-11(18)15-10/h2-6H,1H3,(H2,15,16,17,18)/b13-5+

InChI Key

UGAMUGGKNBQFNM-WLRTZDKTSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC2=NC(=O)NN=C2)Br

SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=O)NN=C2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC2=NC(=O)NN=C2)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.